molecular formula C20H15N7O4S B10942816 methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10942816
M. Wt: 449.4 g/mol
InChI Key: YQFWMDZEFVSUFJ-UHFFFAOYSA-N
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Description

Methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from commercially available reagents. The synthetic route may include the formation of intermediate compounds through cyclization, nitration, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group and the heterocyclic rings play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with pyrazole, triazole, and thieno structures. These compounds share some chemical properties but differ in their biological activities and applications. Examples of similar compounds are:

This detailed article provides a comprehensive overview of methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H15N7O4S

Molecular Weight

449.4 g/mol

IUPAC Name

methyl 12-methyl-4-[4-[(3-nitropyrazol-1-yl)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C20H15N7O4S/c1-11-15-18-22-17(24-26(18)10-21-19(15)32-16(11)20(28)31-2)13-5-3-12(4-6-13)9-25-8-7-14(23-25)27(29)30/h3-8,10H,9H2,1-2H3

InChI Key

YQFWMDZEFVSUFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C=CC(=N5)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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